finasteride
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Overview
Description
finasteride, also known as this compound, is a synthetic 4-azasteroid compound. It is primarily known for its role as a 5-alpha-reductase inhibitor, which prevents the conversion of testosterone to dihydrotestosterone (DHT). This compound is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of finasteride involves multiple steps. One common method starts with 4-androstene-3,17-dione (AD) and proceeds through oxidation, ammoniumation, dehydration, and dehydrogenation . The overall yield of this process is approximately 18.6% .
Industrial Production Methods
In industrial settings, the synthesis involves the use of various solvents and reagents, including anhydrous tetrahydrofuran and tert-butylamine. The reaction is typically carried out at room temperature with overnight stirring . The product is then purified using techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
finasteride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
finasteride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and enzyme inhibition.
Biology: It is used to study the role of DHT in various biological processes.
Medicine: It is used in the treatment of BPH and androgenetic alopecia.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The primary mechanism of action of finasteride is the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to DHT. By inhibiting this enzyme, the compound reduces the levels of DHT in the body, which helps in the treatment of conditions like BPH and androgenetic alopecia .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to finasteride include:
Dutasteride: Another 5-alpha-reductase inhibitor used in the treatment of BPH.
Epristeride: A non-steroidal 5-alpha-reductase inhibitor.
Cyproterone acetate: An anti-androgen used in the treatment of prostate cancer and severe acne.
Uniqueness
What sets this compound apart from these compounds is its specific inhibition of type II 5-alpha-reductase, making it particularly effective in reducing DHT levels in the prostate and scalp .
Properties
IUPAC Name |
(3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17?,18+,22-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-NAYRGPGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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